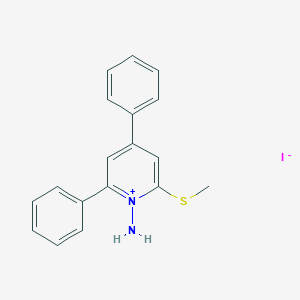![molecular formula C21H25NO4 B14426494 Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate CAS No. 86207-14-9](/img/structure/B14426494.png)
Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate is an organic compound characterized by its unique structure, which includes a butyl ester group and a bis(4-methoxyphenyl)methyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate typically involves the reaction of butyl acetate with bis(4-methoxyphenyl)methylamine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions typically involve specific temperatures and solvents to ensure optimal reactivity .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted esters .
Aplicaciones Científicas De Investigación
Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxytrityl (DMT): Used for protection of hydroxy groups in nucleosides.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but different functional groups.
Propiedades
Número CAS |
86207-14-9 |
|---|---|
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
butyl 2-[bis(4-methoxyphenyl)methylimino]acetate |
InChI |
InChI=1S/C21H25NO4/c1-4-5-14-26-20(23)15-22-21(16-6-10-18(24-2)11-7-16)17-8-12-19(25-3)13-9-17/h6-13,15,21H,4-5,14H2,1-3H3 |
Clave InChI |
JWZMDYBJPQKZCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



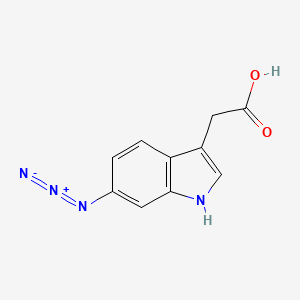
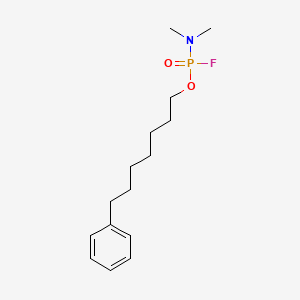
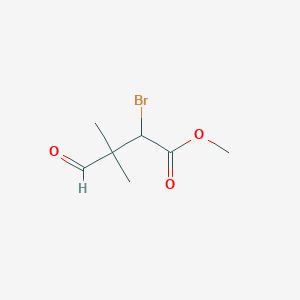
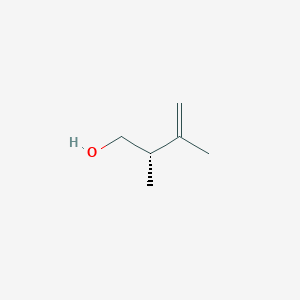


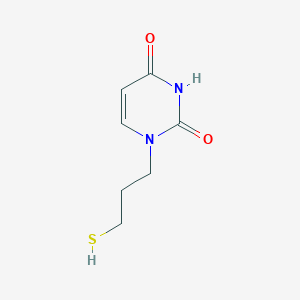
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
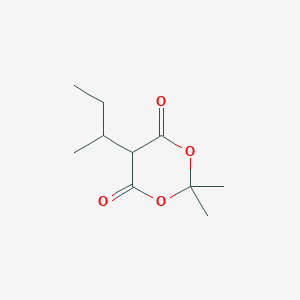
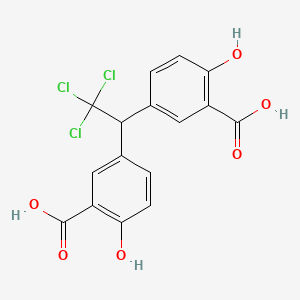
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
